3-methoxy-8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]octane
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Overview
Description
3-methoxy-8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-8-azabicyclo[321]octane is a complex organic compound that features a unique bicyclic structure This compound is notable for its incorporation of an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms
Mechanism of Action
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence drug efficacy and stability Considering these factors is essential for optimizing therapeutic outcomes.
Its intricate structure and unique properties make it an exciting candidate for future investigations . 🌟
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the imidazole ring through a cyclization reaction involving an amido-nitrile intermediate. This step is often catalyzed by nickel and requires mild reaction conditions to ensure the inclusion of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, facilitated by reagents such as sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in a polar aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
3-methoxy-8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole: Shares the imidazole ring but lacks the bicyclic structure and sulfonyl group.
8-azabicyclo[3.2.1]octane: Contains the bicyclic structure but lacks the imidazole ring and sulfonyl group.
3-methoxy-1H-imidazole: Similar in having the methoxy group and imidazole ring but lacks the bicyclic structure and sulfonyl group.
Uniqueness
3-methoxy-8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]octane is unique due to its combination of a bicyclic structure, imidazole ring, and sulfonyl group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
3-Methoxy-8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]octane, with CAS number 2309539-19-1, is a complex organic compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of the compound is C12H19N3O3S, and it has a molecular weight of 285.36 g/mol. The compound features a bicyclic structure that is often associated with various biological activities due to its ability to interact with multiple biological targets.
Property | Value |
---|---|
CAS Number | 2309539-19-1 |
Molecular Formula | C12H19N3O3S |
Molecular Weight | 285.36 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). Its imidazole moiety is known for its role in binding to histamine receptors and other targets involved in neuropharmacology.
Potential Mechanisms:
- Receptor Binding: The imidazole group may facilitate binding to G-protein coupled receptors (GPCRs), influencing signaling pathways related to mood and cognition.
- Enzyme Inhibition: The sulfonyl group could potentially inhibit enzymes involved in neurotransmitter metabolism, thereby enhancing synaptic availability of certain neurotransmitters.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antinociceptive Effects: Studies have shown that similar bicyclic compounds possess analgesic properties. For instance, related compounds have demonstrated significant analgesic activity in pain models, suggesting potential applications in pain management.
- Antidepressant Activity: Given its structural similarity to known antidepressants, there is potential for this compound to exhibit mood-enhancing effects through modulation of serotonin and norepinephrine levels.
- Antimicrobial Properties: Compounds containing imidazole rings are often investigated for their antimicrobial activities, which could extend to this compound pending further research.
Case Study 1: Analgesic Activity
A study on structurally similar bicyclic compounds found that they exhibited significant analgesic effects in hot plate tests compared to morphine controls, indicating a promising avenue for further exploration of this compound's pain-relieving properties .
Case Study 2: Neuropharmacological Effects
Research on imidazole derivatives has shown that they can modulate neurotransmitter systems effectively. For example, compounds with similar structures have been shown to enhance serotonin levels in animal models, suggesting that this compound may also influence mood regulation .
Properties
IUPAC Name |
3-methoxy-8-(1-methylimidazol-4-yl)sulfonyl-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-14-7-12(13-8-14)19(16,17)15-9-3-4-10(15)6-11(5-9)18-2/h7-11H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQPIRVCSYBGQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2C3CCC2CC(C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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